molecular formula C14H7ClN2S B1491783 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile CAS No. 1361197-82-1

4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B1491783
CAS No.: 1361197-82-1
M. Wt: 270.7 g/mol
InChI Key: CLPBJZZTLCCTDJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic systems. The official International Union of Pure and Applied Chemistry name is 4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, which provides a precise description of the molecular architecture. This nomenclature system begins with the core heterocyclic framework, identifying the thieno[3,2-c]pyridine ring system as the principal structural unit. The numbering system follows International Union of Pure and Applied Chemistry guidelines, where the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring serve as reference points for positional designation.

The structural representation reveals a bicyclic aromatic system where a thiophene ring is fused to a pyridine ring through a shared carbon-carbon bond. The thieno[3,2-c]pyridine designation specifically indicates the fusion pattern, with the sulfur atom of the thiophene ring adjacent to the carbon atom that connects to the pyridine ring. The phenyl substituent is positioned at the 2-position of the thiophene ring, while the chlorine atom occupies the 4-position of the pyridine ring. The carbonitrile group, consisting of a carbon atom triple-bonded to a nitrogen atom, is located at the 7-position of the fused ring system.

The three-dimensional molecular geometry of this compound exhibits planarity across the fused ring system, with the phenyl substituent capable of rotation around the carbon-carbon single bond connecting it to the thiophene ring. This structural flexibility contributes to the compound's potential for diverse intermolecular interactions and biological activities. The electron-withdrawing nature of both the chlorine atom and the nitrile group significantly influences the electronic distribution within the molecule, affecting its chemical reactivity and physical properties.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₇ClN₂S, which provides essential information about the atomic composition of the compound. This formula indicates that each molecule contains fourteen carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom. The relatively high carbon-to-hydrogen ratio reflects the aromatic nature of the compound, with multiple conjugated ring systems contributing to its structural stability and electronic properties.

The molecular weight of this compound is reported as 270.7 atomic mass units, with some sources providing more precise values such as 270.7368 atomic mass units. This molecular weight places the compound in the medium-molecular-weight range for organic pharmaceuticals and research chemicals, making it suitable for various analytical techniques and biological assays. The exact mass calculation, which accounts for the specific isotopic masses of constituent atoms, provides additional precision for mass spectrometric identification and structural confirmation.

Analysis of the molecular composition reveals several important structural features. The presence of two nitrogen atoms indicates the compound's classification as a diazine derivative, with both nitrogen atoms incorporated into the heterocyclic ring system. The single sulfur atom is characteristic of thiophene-containing compounds and contributes to the compound's unique electronic properties. The chlorine atom serves as a halogen substituent that significantly influences the compound's reactivity and potential biological activity through its electron-withdrawing effects.

The molecular formula also provides insight into the degree of unsaturation within the molecule. With fourteen carbon atoms and seven hydrogen atoms, the compound exhibits a high degree of unsaturation consistent with its aromatic ring systems and the presence of a nitrile group. This unsaturation contributes to the compound's stability and influences its spectroscopic properties, making it readily identifiable through various analytical techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy.

Canonical Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Interpretation

The canonical Simplified Molecular Input Line Entry System representation for this compound is C1=CC=C(C=C1)C2=CC3=C(S2)C(=CN=C3Cl)C#N. This linear notation system provides a unique string representation of the molecular structure that can be interpreted by chemical software and databases. The Simplified Molecular Input Line Entry System format begins with the phenyl ring (C1=CC=C(C=C1)), followed by its connection to the thiophene portion of the fused ring system, and concludes with the pyridine ring containing the chlorine substituent and nitrile group.

Breaking down the Simplified Molecular Input Line Entry System notation reveals the systematic construction of the molecule. The initial segment "C1=CC=C(C=C1)" represents the benzene ring with numbered positions for reference. The connection point is indicated where this ring attaches to the thiophene system through "C2=CC3=C(S2)", showing the sulfur atom's position and the fusion to the pyridine ring. The final portion "C(=CN=C3Cl)C#N" describes the pyridine ring with its chlorine substituent and the terminal nitrile group, demonstrating the complete connectivity pattern of the molecule.

The International Chemical Identifier Key for this compound is CLPBJZZTLCCTDJ-UHFFFAOYSA-N, which serves as a fixed-length hash code derived from the complete International Chemical Identifier string. This key provides a compact and unique identifier that is particularly useful for database searching and chemical informatics applications. The International Chemical Identifier Key system ensures that identical molecular structures receive identical keys, regardless of how the structure was originally input or represented, thus providing a standardized method for molecular identification across different software platforms and databases.

The International Chemical Identifier representation for this compound is InChI=1S/C14H7ClN2S/c15-14-11-6-12(9-4-2-1-3-5-9)18-13(11)10(7-16)8-17-14/h1-6,8H. This machine-readable string encodes the complete structural information including atomic connectivity, hydrogen placement, and stereochemistry when applicable. The International Chemical Identifier format begins with a header indicating the version and molecular formula, followed by connectivity information that describes how atoms are bonded within the molecule. The systematic encoding ensures that the same compound will always generate the same International Chemical Identifier string, providing a reliable method for structure verification and database searching.

Properties

IUPAC Name

4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2S/c15-14-11-6-12(9-4-2-1-3-5-9)18-13(11)10(7-16)8-17-14/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPBJZZTLCCTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CN=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856591
Record name 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361197-82-1
Record name 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile (CAS No. 1361197-82-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H7ClN2S
  • Molecular Weight : 270.74 g/mol
  • Purity : ≥ 95%

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, indicating potential use in treating infections.

Data Summary: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease processes, particularly those involved in cancer progression.

Target Enzymes

  • Angiotensin-Converting Enzyme (ACE) : The compound has shown potential as an ACE inhibitor, which may contribute to its antihypertensive properties.
  • Cyclooxygenase (COX) : It exhibits inhibitory effects on COX enzymes, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Studies have suggested that it can mitigate neurotoxicity associated with certain neurodegenerative diseases by modulating nitric oxide pathways .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Cell Cycle Regulation : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Inflammatory Pathway Modulation : Alters the expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-c]pyridine derivatives and structurally related heterocycles exhibit diverse physicochemical and biological properties depending on substituents. Below is a detailed comparison of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile with five analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Similarity Score*
This compound C₁₄H₇ClN₂S 270.74 Cl (C4), Ph (C2), CN (C7) 1361197-82-1 Reference
4-Chloro-2-methylthieno[3,2-c]pyridine C₈H₅ClNS 182.65 Cl (C4), Me (C2) 1361197-82-1† 0.70
4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine C₈H₇ClN₂ 182.61 Cl (C4), Me (C6), pyrrole ring 59207-24-8 0.60
4-Chlorothieno[3,2-c]pyridine-7-carbonitrile C₈H₃ClN₂S 194.64 Cl (C4), CN (C7) 1261302-02-6 0.69‡
2-Bromo-4,5-dihydro-4-oxo-thieno[3,2-c]pyridine-7-carbonitrile C₈H₄BrN₂OS 265.10 Br (C2), ketone (C4), CN (C7) N/A N/A

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .
†CAS duplication in likely reflects a database error.
‡Calculated relative to the target compound.

Key Findings

Substituent Effects on Molecular Weight: The phenyl group in the target compound increases its molecular weight (270.74 g/mol) compared to analogs like 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (194.64 g/mol) . Methyl-substituted analogs (e.g., 4-Chloro-2-methylthieno[3,2-c]pyridine) have lower molecular weights (~182 g/mol), highlighting the phenyl group’s contribution to bulk .

Electronic and Reactivity Profiles: The nitrile group at position 7 enhances polarity and electrophilicity, making the target compound more reactive in nucleophilic substitutions compared to non-cyano analogs . Bromine in 2-Bromo-4,5-dihydro-4-oxo-thieno[3,2-c]pyridine-7-carbonitrile introduces steric hindrance and alters redox properties, whereas the phenyl group in the target compound may improve π-π stacking in biological systems .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step cyclization and functionalization, similar to methods for 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (e.g., using chloroacetone and cyanide reagents) . In contrast, 2-Bromo-4,5-dihydro-4-oxo derivatives require bromination and oxidation steps, increasing synthetic complexity .

Potential Applications: The phenyl and nitrile groups in the target compound suggest utility in medicinal chemistry (e.g., kinase inhibition) compared to simpler analogs like 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine, which lacks extended conjugation .

Preparation Methods

Construction of the Thieno[3,2-c]pyridine Core via Michael Addition and Cyclization

A robust method involves:

  • Reacting cyanothioacetamide with α-bromochalcones or α-thiocyanatoacetophenones to form trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles.
  • Subsequent intramolecular cyclization under noncatalyzed Mannich-type conditions with formaldehyde and primary amines to afford thieno[2,3-d]pyrimidine derivatives.

This method is characterized by:

  • Mild reaction conditions
  • Use of metal-free catalysis
  • Good yields and broad substrate scope
  • Atom-economical and environmentally friendly processes

Though this example targets thieno[2,3-d]pyrimidines, similar strategies can be adapted for thieno[3,2-c]pyridine cores by altering starting materials and reaction conditions appropriately.

Synthesis of 4-Chloropyridine-2-carbonitrile as a Key Intermediate

The 4-chloropyridine-2-carbonitrile intermediate can be synthesized from 4-chloropyridine-2-carboxamide by:

  • Reaction with triethylamine and trifluoroacetic anhydride in ethyl acetate at low temperature (-5 to 20 °C).
  • The reaction proceeds with high yield (~90%) and is monitored by TLC.

This intermediate is crucial for constructing the pyridine portion of the target compound.

Comparative Data Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield / Notes Reference
1 Vilsmeier formylation Phosphorus oxychloride + N,N-dimethylformamide Formation of formyl intermediate
2 Oximation Hydroxylamine hydrochloride + alkali, ethanol Conversion of aldehyde to oxime
3 Dehydration to nitrile Dehydration reagent Formation of 4-chloro-pyrimidine carbonitrile
4 Michael addition + cyclization Cyanothioacetamide + α-bromochalcones, KOH Formation of dihydrothiophene intermediates
5 Mannich-type cyclization Formaldehyde + primary amines, noncatalyzed Formation of thieno[2,3-d]pyrimidine cores
6 Acylation of 4-chloropyridine-2-carboxamide Triethylamine + trifluoroacetic anhydride, EtOAc, -5 to 20 °C 90% yield of 4-chloropyridine-2-carbonitrile

Research Findings and Advantages of the Preparation Methods

  • The use of Vilsmeier reagents allows selective formylation at the desired position on the heterocyclic ring with mild conditions and minimal side reactions.
  • Oximation followed by dehydration provides an efficient route to introduce the nitrile group without harsh reagents or conditions.
  • Michael addition and Mannich-type cyclization strategies offer a versatile and atom-economical approach to build the fused thieno-pyridine core, with good control over stereochemistry and functional group tolerance.
  • The synthetic routes avoid the use of toxic solvents or reagents, aligning with green chemistry principles.
  • Industrial scalability is feasible due to the use of inexpensive reagents, simple operations, and mild reaction conditions.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor pyridine or thiophene derivatives. For example, analogous heterocyclic systems (e.g., thieno[2,3-c]pyridine derivatives) are synthesized via nucleophilic substitution or condensation reactions using dichloromethane as a solvent and sodium hydroxide as a base . Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using column chromatography with silica gel for purification. Catalytic agents like palladium or copper complexes may enhance yields in halogenation steps .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve structural ambiguities, particularly for confirming the chloro and cyano group orientations .
  • FT-IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H313/H333 hazards) .
  • Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .
  • In case of skin contact, wash immediately with water and remove contaminated clothing (P305+P351+P338) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the chloro substituent’s electron-withdrawing effect can be quantified via charge distribution analysis .
  • Molecular docking assesses binding affinity to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability.
  • Use isogenic cell lines or knockout models to isolate target-specific effects.
  • Cross-validate results with structural analogs (e.g., 4-(4-chlorophenyl) derivatives) to identify substituent-dependent activity trends .

Q. What strategies enhance the pharmacological profile of this compound through structural modification?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the chloro group with trifluoromethyl (-CF₃) to improve metabolic stability .
  • Ring functionalization : Introduce electron-donating groups (e.g., methoxy) at the phenyl ring to modulate solubility and binding kinetics .
  • Prodrug design : Mask the cyano group as a hydrolyzable ester to enhance bioavailability .

Notes

  • Contradiction Management : Discrepancies in biological activity may arise from impurities in synthesized batches. Use HPLC (≥95% purity) for critical assays .
  • Advanced Safety : For large-scale reactions, implement explosion-proof equipment (H200/H201 hazards) and emergency quenching protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile

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